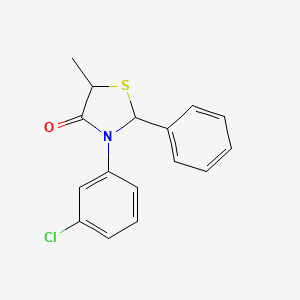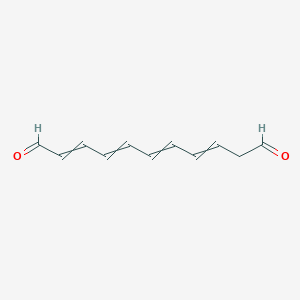![molecular formula C12H13NO4 B14508257 4-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-dioxolane CAS No. 64181-20-0](/img/structure/B14508257.png)
4-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-dioxolane: is an organic compound with the molecular formula C12H13NO4 It is characterized by a dioxolane ring substituted with a methyl group and a nitrophenyl ethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-dioxolane typically involves the reaction of 4-nitrobenzaldehyde with 4-methyl-1,3-dioxolane in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Amino derivatives: Formed through the reduction of the nitro group.
Substituted derivatives: Formed through nucleophilic aromatic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: 4-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-dioxolane is used as a building block in organic synthesis. It can be employed in the preparation of various heterocyclic compounds and as a precursor for the synthesis of more complex molecules .
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its unique structural features .
Medicine: The compound’s derivatives may exhibit biological activity that can be harnessed for medical purposes .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its unique properties make it suitable for use in specialty chemicals and materials science .
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in various binding interactions, while the dioxolane ring provides structural stability. The compound may act as an inhibitor or activator of specific enzymes, influencing biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
4-Methyl-2-nitrophenyl isothiocyanate: Similar in structure but contains an isothiocyanate group instead of a dioxolane ring.
4-[(E)-1-Methyl-2-(4-nitrophenyl)ethenyl]pyridine: Contains a pyridine ring instead of a dioxolane ring.
4-[2-(4-Methoxyphenyl)ethenyl]-N-methylpyridinium tetraphenylborate: Contains a methoxyphenyl group and a pyridinium ring.
Uniqueness: 4-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-dioxolane is unique due to its combination of a dioxolane ring and a nitrophenyl ethenyl group. This structural arrangement imparts specific chemical and physical properties that differentiate it from other similar compounds.
Propiedades
Número CAS |
64181-20-0 |
|---|---|
Fórmula molecular |
C12H13NO4 |
Peso molecular |
235.24 g/mol |
Nombre IUPAC |
4-methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-dioxolane |
InChI |
InChI=1S/C12H13NO4/c1-9-8-16-12(17-9)7-4-10-2-5-11(6-3-10)13(14)15/h2-7,9,12H,8H2,1H3 |
Clave InChI |
KALVJGPFQPLCEP-UHFFFAOYSA-N |
SMILES canónico |
CC1COC(O1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



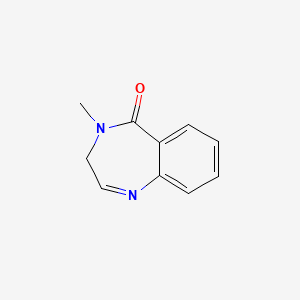
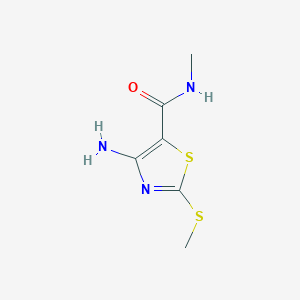
![Dimethyl ({[(methoxycarbonyl)amino]methoxy}methyl)phosphonate](/img/structure/B14508191.png)
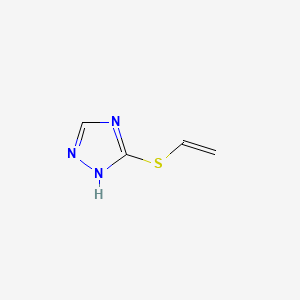

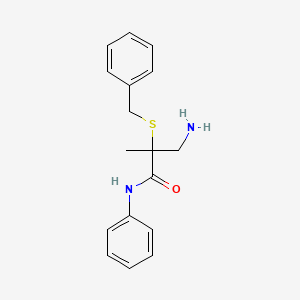
![1,1',3,3',6,6',7,7'-Octahydro-2H,2'H-[6,6'-bipurine]-2,2'-dione](/img/structure/B14508215.png)
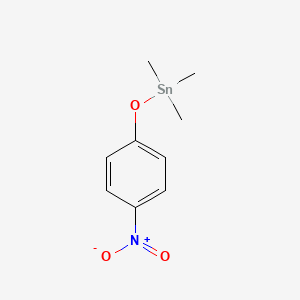
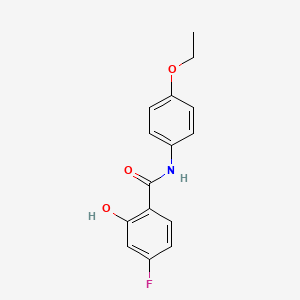
![4-[3-Oxo-3-(4-phenoxyphenyl)propyl]benzene-1-carboximidamide](/img/structure/B14508230.png)
